Cas no 206115-40-4 (4-Chloro-3-(tributylstannyl)pyridine)

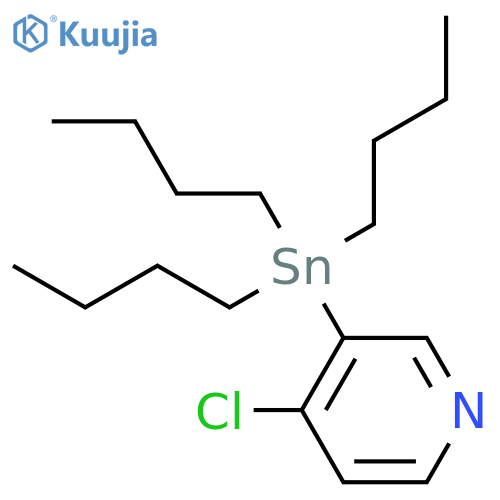

206115-40-4 structure

商品名:4-Chloro-3-(tributylstannyl)pyridine

CAS番号:206115-40-4

MF:C17H30ClNSn

メガワット:402.589803218842

MDL:MFCD20483587

CID:1398885

PubChem ID:329826174

4-Chloro-3-(tributylstannyl)pyridine 化学的及び物理的性質

名前と識別子

-

- Pyridine, 4-chloro-3-(tributylstannyl)-

- 4-Chloro-3-(tributylstannyl)pyridine

- 206115-40-4

- SCHEMBL4204738

- Tributyl-(4-chloropyridin-3-yl)stannane

- 4-chloro-3-(tributylstannanyl)pyridine

- 4-Chloro-3-tributylstannanyl-pyridine

- 3-(Tributylstannyl)-4-chloropyridine

- SY283843

- 4-Chloro-3-(tributylstannyl)pyridine, AldrichCPR

- DA-43310

- A50088

- A924368

- ZUDFMNMRJSTEJR-UHFFFAOYSA-N

- MFCD20483587

-

- MDL: MFCD20483587

- インチ: InChI=1S/C5H3ClN.3C4H9.Sn/c6-5-1-3-7-4-2-5;3*1-3-4-2;/h1,3-4H;3*1,3-4H2,2H3;

- InChIKey: ZUDFMNMRJSTEJR-UHFFFAOYSA-N

- ほほえんだ: CCCC[Sn](C1=C(Cl)C=CN=C1)(CCCC)CCCC

計算された属性

- せいみつぶんしりょう: 395.1119

- どういたいしつりょう: 403.108880g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 20

- 回転可能化学結合数: 3

- 複雑さ: 225

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 12.9Ų

じっけんとくせい

- PSA: 12.89

4-Chloro-3-(tributylstannyl)pyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM365903-250mg |

4-Chloro-3-(tributylstannyl)pyridine |

206115-40-4 | 95% | 250mg |

$135 | 2022-06-12 | |

| Matrix Scientific | 115560-25g |

4-Chloro-3-(tributylstannyl)pyridine, 97% |

206115-40-4 | 97% | 25g |

$4410.00 | 2023-09-08 | |

| Matrix Scientific | 115560-1g |

4-Chloro-3-(tributylstannyl)pyridine, 97% |

206115-40-4 | 97% | 1g |

$269.00 | 2023-09-08 | |

| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB39766-1g |

4-Chloro-3-(tributylstannyl)pyridine |

206115-40-4 | 97% | 1g |

1138.00 | 2021-06-01 | |

| A2B Chem LLC | AF37684-25g |

4-Chloro-3-(tributylstannyl)pyridine |

206115-40-4 | 95% | 25g |

$2404.00 | 2024-04-20 | |

| A2B Chem LLC | AF37684-250mg |

4-Chloro-3-(tributylstannyl)pyridine |

206115-40-4 | 95% | 250mg |

$75.00 | 2024-04-20 | |

| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY283843-1g |

4-Chloro-3-(tributylstannyl)pyridine |

206115-40-4 | ≥95% | 1g |

¥2520.00 | 2024-08-09 | |

| 1PlusChem | 1P00BJHW-250mg |

3-(tributylstannyl)-4-chloropyridine |

206115-40-4 | ≥95% | 250mg |

$54.00 | 2025-02-25 | |

| 1PlusChem | 1P00BJHW-25g |

3-(tributylstannyl)-4-chloropyridine |

206115-40-4 | 95% | 25g |

$3159.00 | 2025-02-25 | |

| TRC | C105095-250mg |

4-Chloro-3-(tributylstannyl)pyridine |

206115-40-4 | 250mg |

$ 230.00 | 2022-06-06 |

4-Chloro-3-(tributylstannyl)pyridine 関連文献

-

Jangam Lakshmidevi,Rama Moorthy Appa,Bandameeda Ramesh Naidu,S. Siva Prasad,Loka Subramanyam Sarma,Katta Venkateswarlu Chem. Commun., 2018,54, 12333-12336

-

Haroldo C. Da Silva,Anna N. R. Da Silva,Theo L. S. Da Rocha,Isabel S. Hernandes,Hélio F. Dos Santos,Wagner B. De Almeida New J. Chem., 2020,44, 17391-17404

-

Ileana Menegazzo,Alexander Fries,Stefano Mammi,Roberta Galeazzi,Gianluca Martelli,Mario Orena,Samuele Rinaldi Chem. Commun., 2006, 4915-4917

-

M. J. Sánchez-Miranda,B. Bonilla-Capilla,E. Sarmiento-Gómez,E. Lázaro-Lázaro,A. Ramírez-Saito,M. Medina-Noyola,J. L. Arauz-Lara Soft Matter, 2015,11, 655-658

206115-40-4 (4-Chloro-3-(tributylstannyl)pyridine) 関連製品

- 1365938-66-4(1-(difluoromethyl)-5-methyl-1H-pyrazole-4-carbaldehyde)

- 1805532-01-7(Ethyl 4-(aminomethyl)-6-(difluoromethyl)-2-fluoropyridine-3-carboxylate)

- 921513-90-8(N-{2-3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}-4-methoxybenzene-1-sulfonamide)

- 2197523-10-5(4-methyl-2-[(oxan-3-yl)methoxy]pyridine)

- 2287345-74-6(6-fluoro-1-[(1-methylpyrrolidin-3-yl)methyl]-1H-1,2,3-benzotriazole-7-carbonitrile)

- 1423032-07-8(1-[(3-bromo-2-pyridyl)oxy]-2-methyl-propan-2-amine;hydrochloride)

- 2002785-62-6(tert-butyl 1-(bromomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate)

- 325694-70-0(N-(2H-1,3-benzodioxol-5-yl)methyl-4-methoxy-3-nitrobenzene-1-sulfonamide)

- 89837-18-3(1H-INDEN-1-ONE, 2,3-DIHYDRO-6-METHOXY-4-METHYL-)

- 77819-95-5(3-benzoyl-8-methoxy-2H-chromen-2-one)

推奨される供給者

Amadis Chemical Company Limited

(CAS:206115-40-4)4-Chloro-3-(tributylstannyl)pyridine

清らかである:99%

はかる:1g

価格 ($):316.0